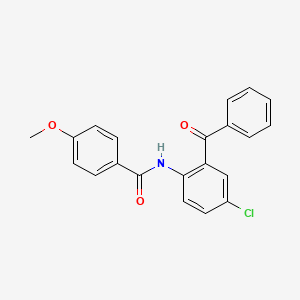

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide

描述

属性

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO3/c1-26-17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMMDTSTAPJJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure the purity of the final product .

化学反应分析

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

科学研究应用

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

作用机制

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .

相似化合物的比较

Table 1: Molecular and Spectral Comparisons

*Note: Calculated properties for the target compound based on structural analysis.

Key Observations :

- Substituent Effects : The presence of a 4-methoxy group enhances hydrophobicity and electron-donating capacity, influencing binding affinity in receptor-targeted analogs (e.g., dopamine D4 ligands) . Chlorine atoms at the 4-position improve metabolic stability but may reduce solubility .

- Stability: Acidic conditions promote degradation or structural equilibria. For example, N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide reversibly converts to nordiazepam at pH 3.1, while N-(6-aminohexyl)-4-methoxybenzamide conjugates degrade rapidly at pH 4.5 .

Stability and Degradation

- Acidic Degradation: The target compound’s benzoyl and amide groups likely render it susceptible to hydrolysis under acidic conditions, similar to N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide .

- Solid-Phase Extraction (SPE) Artifacts: Evaporation during SPE can shift equilibria toward parent compounds (e.g., nordiazepam regeneration), complicating analytical recovery studies .

生物活性

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits effectiveness against a range of microbial pathogens.

- Anticancer Effects : Demonstrates cytotoxicity against various cancer cell lines.

- Anti-inflammatory and Analgesic Effects : Potentially inhibits cyclooxygenase enzymes, contributing to its anti-inflammatory properties.

The biological effects of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide are attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby blocking substrate access and affecting downstream cellular pathways. Notably, the compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling .

Anticancer Activity

Several studies have investigated the anticancer potential of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, one study found that derivatives of benzamides showed IC50 values ranging from 0.96 µM to 18.8 µM against leukemia cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide | HL60 | 7.41 |

| N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide | MCF7 | 6.55 |

| N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide | MV4-11 | 5.28 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting potential as a therapeutic agent for infectious diseases .

Anti-HBV Activity

A related study on benzamide derivatives indicated that compounds similar to N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide could inhibit Hepatitis B virus (HBV) replication by enhancing intracellular levels of APOBEC3G, a protein known to restrict viral replication .

Case Studies

-

Case Study on Anticancer Properties :

- In a preclinical study, N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide was shown to induce apoptosis in leukemia cells through activation of caspase pathways. The study highlighted the compound's ability to target multiple signaling pathways involved in cancer cell survival.

-

Case Study on Anti-inflammatory Effects :

- A study investigating the anti-inflammatory properties found that the compound significantly reduced edema in animal models by inhibiting cyclooxygenase activity, further supporting its potential use in treating inflammatory conditions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and coupling reagents for preparing N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide?

- Methodology : The compound can be synthesized via amide bond formation using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, analogous benzamide derivatives have been prepared by reacting carboxylic acids with amines under low-temperature conditions (-50°C) to minimize side reactions . Ensure anhydrous conditions and stoichiometric control to enhance yield and purity.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodology : Employ a combination of IR spectroscopy (to confirm carbonyl and amide groups), ¹H-NMR (to verify aromatic substitution patterns and methoxy groups), and elemental analysis for empirical formula validation. For degradation studies, LC-MS (e.g., detecting [M+H]⁺ ions at m/z 289.0) and ¹³C-NMR can identify transformation products .

Q. What environmental factors influence the fluorescence properties of benzamide derivatives, and how can these be optimized?

- Methodology : Fluorescence intensity is pH- and temperature-dependent. For related compounds, optimal fluorescence is observed at pH 5 and 25°C, with stability over time. Solvent polarity and binding constants (e.g., with metal ions like Pb²⁺) should be assessed via spectrofluorometry at λex 340 nm and λem 380 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during molecular structure determination?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For ambiguous electron density regions, iterative refinement and validation tools like R-factor analysis (targeting <0.05) are critical. Cross-validate with spectroscopic data to resolve discrepancies in bond angles or torsional conformations .

Q. What methodological approaches are recommended for studying reversible degradation equilibria in acidic conditions?

- Methodology : Monitor degradation using LC-MS to track the equilibrium between the parent compound and intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide). Adjust pH (3.0–3.1) and employ solid-phase extraction (SPE) to isolate intermediates. Note that evaporation of solvents can shift equilibria, requiring kinetic studies to assess reversibility .

Q. How can fluorination strategies minimize byproduct formation in synthesizing analogs of this compound?

- Methodology : For fluorinated derivatives (e.g., N-(1-azido-3-fluorobutyl)-4-methoxybenzamide), optimize reaction conditions (e.g., temperature, stoichiometry of fluorinating agents) to suppress side reactions. Use trichloroisocyanuric acid (TCICA) as a mild fluorination reagent and monitor byproducts via GC-MS or HPLC. Consider one-pot reduction methods to stabilize reactive intermediates .

Q. What experimental designs are effective for analyzing solvent effects on reaction yields and purity?

- Methodology : Screen solvents (e.g., acetonitrile, acetone) for their ability to stabilize intermediates during coupling reactions. For example, polar aprotic solvents enhance DCC/HOBt-mediated amidation. Use design-of-experiment (DoE) approaches to evaluate temperature (-50°C vs. ambient) and solvent interactions on yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。